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Compound of Interest

Compound Name: 2-Fluorobenzophenone

Cat. No.: B1294949

An In-depth Technical Guide to 2-Fluorobenzophenone

For professionals in research, chemical synthesis, and drug development, a comprehensive
understanding of key reagents is paramount. This guide provides a detailed overview of 2-
Fluorobenzophenone, covering its fundamental chemical properties, structural information,
and common applications.

Molecular Structure and IUPAC Name

2-Fluorobenzophenone is an aromatic ketone distinguished by a fluorine atom on one of its
phenyl rings.

IUPAC Name: (2-fluorophenyl)-phenylmethanone[1][2]

Synonyms: o-Fluorobenzophenone, (2-Fluorophenyl)phenylmethanone, 2-Fluorophenyl phenyl
ketone[3][4]

CAS Number: 342-24-5[1][3][5]
Below is a diagram representing the molecular structure of 2-Fluorobenzophenone.

Caption: Molecular structure of 2-Fluorobenzophenone.

Physicochemical Properties
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The following table summarizes the key physical and chemical properties of 2-
Fluorobenzophenone.

Property Value
Molecular Formula C13HoFO[1][3][5]
Molecular Weight 200.21 g/mol [1][3][5]
Colorless to light yellow clear liquid or white to
Appearance ] ] ]
light yellow crystalline solid[3][4][6]
Boiling Point 95 - 96 °C at 0.05 torr; 190 °C at 29 mmHg|[3][6]
Density 1.18 - 1.19 g/cm3[3][6]
Refractive Index 1.59 at 20 °C[3][6]
N Moderately soluble in organic solvents like
Solubility

ethanol and acetone; less soluble in water.[4]

Role in Chemical Synthesis

2-Fluorobenzophenone is a versatile intermediate in organic synthesis, particularly in the
preparation of pharmaceuticals and other complex organic molecules.[6] A primary application
is in the synthesis of substituted aminobenzophenones, which are precursors to various
therapeutic agents.

A generalized workflow for its use as a synthetic intermediate is illustrated below.

Yields

» Functionalized Intermediate

(e.g., 2-Amino-fluorobenzophenone derivatives)

Final Product
(e.g., Pharmaceuticals, Agrochemicals)

Further Synthesis

Reaction Chemical Transformation
’2-Fluorobenzophen0ne }—+ (e.g., Nitration, Reduction)

Click to download full resolution via product page

Caption: Use of 2-Fluorobenzophenone as a synthetic intermediate.

Experimental Protocols
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Detailed experimental procedures are crucial for reproducible results. The following sections
outline generalized protocols for the synthesis and characterization of 2-Fluorobenzophenone
and its derivatives.

Synthesis via Friedel-Crafts Acylation

A common method for synthesizing benzophenone derivatives is the Friedel-Crafts acylation.
For related compounds like 2-amino-5-chloro-2'-fluorobenzophenone, this involves the
condensation of an o-fluorobenzoyl chloride with a substituted aniline in the presence of a
Lewis acid catalyst, such as zinc chloride.[7]

Generalized Protocol:

A mixture of the appropriate benzoyl chloride (e.g., o-fluorobenzoyl chloride) and aniline is
heated.

e AlLewis acid catalyst (e.g., zinc chloride) is introduced to the heated mixture.

e The reaction temperature is raised and maintained for a specified period to drive the reaction
to completion.

e The resulting product is quenched with a dilute acid solution.

e The crude product is then purified, typically through recrystallization or chromatography.

Spectroscopic Characterization

To confirm the identity and purity of 2-Fluorobenzophenone, several spectroscopic techniques
are employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
o Objective: To elucidate the carbon-hydrogen framework of the molecule.

o Sample Preparation: A small sample (5-20 mg) is dissolved in a deuterated solvent (e.qg.,
CDCIs) containing a tetramethylsilane (TMS) internal standard.[8]
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e Data Acquisition: *H and 3C NMR spectra are recorded on a high-resolution NMR
spectrometer.

o Expected *H NMR Data: Signals in the aromatic region (typically 7.0-8.0 ppm), with splitting
patterns corresponding to the protons on the two different phenyl rings.

o Expected 13C NMR Data: Resonances for the aromatic carbons (typically 120-140 ppm) and
a distinct signal for the carbonyl carbon (around 190-200 ppm).[9]

Infrared (IR) Spectroscopy
o Objective: To identify the functional groups present in the molecule.

o Sample Preparation: The liquid sample can be analyzed neat as a thin film between salt
plates, or a solid sample can be analyzed using an Attenuated Total Reflectance (ATR)
accessory.[8]

o Data Acquisition: The IR spectrum is recorded using an FT-IR spectrometer.[8]

o Expected Data: A strong absorption band characteristic of the carbonyl (C=0) stretch,
typically in the range of 1680-1750 cm~1. Phenyl C=C-H stretching is expected between
3010-3100 cm~1.]9]

Mass Spectrometry (MS)
o Objective: To determine the molecular weight and fragmentation pattern.

o Sample Introduction: The sample is introduced into the mass spectrometer, often via Gas
Chromatography (GC-MS).

o Data Acquisition: The sample is ionized, and the mass-to-charge ratio of the resulting ions is
measured.

o Expected Data: The molecular ion peak corresponding to the molecular weight of 2-
Fluorobenzophenone (200.21 g/mol ).

Applications
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Beyond its role as a synthetic intermediate, 2-Fluorobenzophenone has applications in other

areas:

» Photoinitiator: In polymer chemistry, it can act as a photoinitiator for UV-curable coatings and
inks, where it absorbs UV light to generate radicals that initiate polymerization.[2][4][6]

e UV Absorption Studies: Its structure makes it suitable for research into UV absorption
characteristics, which is relevant in materials science.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1294949?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294949?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

